Lithospermic Acid

Content Navigation

Researchers requiring a stable, high-affinity polyphenolic probe often face instability with salvianolic acid B or reduced potency with rosmarinic acid. Lithospermic acid overcomes these limitations: • HIV-1 integrase inhibition IC50 = 0.83 µM (6-fold better than rosmarinic acid). • Competitive xanthine oxidase inhibitor (IC50 5.2 µg/mL). • Controlled precursor for salvianolic acid A synthesis with predictable degradation. Supplied as a high-purity reference standard for reproducible assays.

CAS Number

Product Name

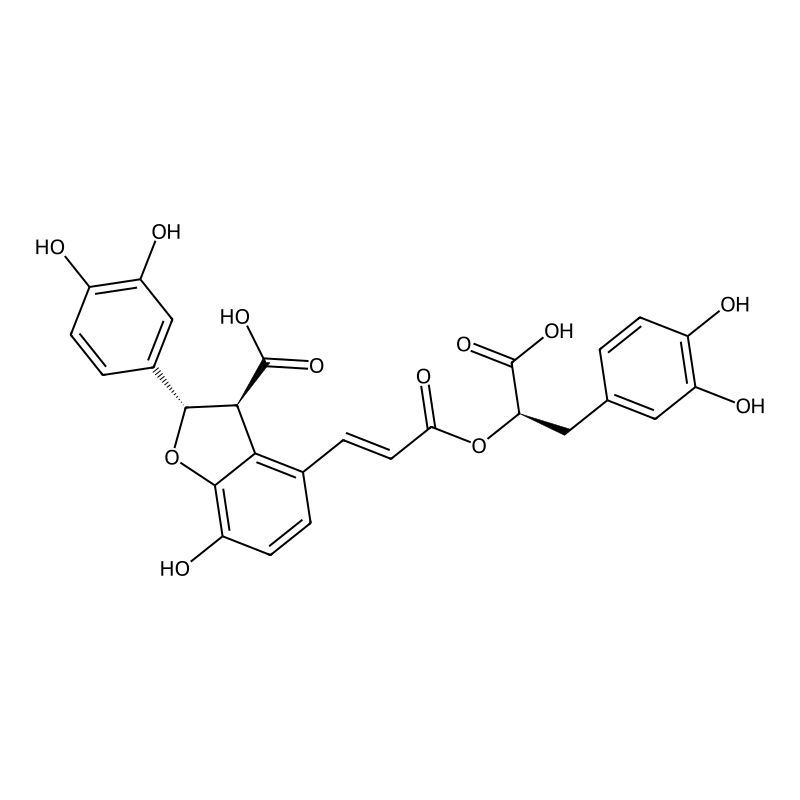

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Lithospermic acid (CAS 28831-65-4) is a water-soluble caffeic acid trimer and a major polyphenolic constituent isolated from Salvia miltiorrhiza. Structurally positioned between the dimer rosmarinic acid and the tetramer salvianolic acid B, it serves as a critical reference standard and pharmacological probe. In industrial and laboratory settings, lithospermic acid is primarily procured for its well-characterized enzyme inhibitory profile—specifically targeting HIV-1 integrase, xanthine oxidase, and pancreatic lipase—and its utility as a controlled precursor for synthesizing downstream salvianolic acids. Its defined oligomeric state provides a predictable baseline for solubility, thermal stability, and receptor binding affinity compared to highly unstable higher-order multimers [1].

Research Fit

Substituting lithospermic acid with its closest structural analogs compromises both analytical reproducibility and assay sensitivity. Procuring the tetramer salvianolic acid B (lithospermic acid B) as a substitute introduces severe aqueous instability; salvianolic acid B spontaneously degrades at room temperature into a complex, multi-component mixture, complicating analytical standardization and precursor workflows [1]. Conversely, substituting with the simpler dimer, rosmarinic acid, results in a significant loss of binding affinity in complex macromolecular targets, such as a nearly six-fold reduction in HIV-1 integrase inhibition potency [2]. Therefore, lithospermic acid is required when a stable, high-affinity trimeric structure is necessary for precise enzymatic inhibition or clean degradation pathways.

Substitution Risk

Precursor Suitability and Degradation Cleanliness

When utilized as a precursor to generate salvianolic acid A (Sal A), lithospermic acid demonstrates superior processability compared to the tetramer salvianolic acid B. Quantitative NMR and HPLC-MS degradation kinetics show that lithospermic acid converts more readily to Sal A while generating significantly fewer secondary degradation byproducts under identical aqueous conditions [1].

| Evidence Dimension | Degradation byproduct complexity during conversion to Salvianolic Acid A |

| Target Compound Data | Lithospermic Acid (Clean conversion with minimal secondary products) |

| Comparator Or Baseline | Salvianolic Acid B (Generates a highly complex mixture of side products) |

| Quantified Difference | Lithospermic acid yields a higher purity profile of Sal A with fewer competing degradation pathways. |

| Conditions | Aqueous phosphate buffer solutions at varying pH and low oxygen conditions |

Buyers synthesizing Salvianolic Acid A or requiring a predictable degradation standard should procure lithospermic acid to minimize costly downstream purification steps.

HIV-1 Integrase Inhibition Potency

The oligomeric state of caffeic acid derivatives directly impacts their binding affinity to HIV-1 integrase. Lithospermic acid (the trimer) inhibits the 3'-processing activity of HIV-1 integrase with an IC50 of 0.83 µM, whereas the dimer rosmarinic acid exhibits a significantly weaker IC50 of 5.0 µM [1]. Furthermore, lithospermic acid demonstrates no cytotoxicity to H9 cells at concentrations up to 297 µM, providing an exceptionally wide therapeutic window for in vitro assays [2].

| Evidence Dimension | IC50 for HIV-1 integrase 3'-processing inhibition |

| Target Compound Data | Lithospermic Acid (0.83 µM) |

| Comparator Or Baseline | Rosmarinic Acid (5.0 µM) |

| Quantified Difference | Lithospermic acid is approximately 6-fold more potent than the dimeric analog. |

| Conditions | Cell-free 3'-processing assay and H9 cell acute infection models |

Virology researchers must select lithospermic acid over rosmarinic acid to achieve the necessary nanomolar-to-low-micromolar assay sensitivity without background cytotoxicity.

Competitive Xanthine Oxidase Inhibition

Unlike generic antioxidants that only scavenge downstream reactive oxygen species, lithospermic acid acts as a direct, competitive inhibitor of xanthine oxidase (XO). In vitro assays demonstrate that lithospermic acid inhibits uric acid formation with an IC50 of 5.2 µg/mL [1]. This specific binding mechanism differentiates it from simple phenolic monomers that lack the structural complexity to competitively block the XO active site.

| Evidence Dimension | Xanthine oxidase (XO) inhibition (uric acid production) |

| Target Compound Data | Lithospermic Acid (IC50 = 5.2 µg/mL) |

| Comparator Or Baseline | Non-competitive baseline antioxidants (Lack direct XO active site binding) |

| Quantified Difference | Lithospermic acid provides targeted competitive inhibition rather than solely downstream scavenging. |

| Conditions | In vitro xanthine/xanthine oxidase system measuring uric acid and superoxide radical formation |

Procurement for gout or hyperuricemia research should prioritize lithospermic acid for its validated, competitive enzyme-blocking mechanism rather than generic ROS scavenging.

Dual Target Inhibition for Lipid Metabolism

Lithospermic acid has been identified as a potent dual inhibitor of pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA). It inhibits PL with an IC50 of 5.4 µM (Ki = 33.1 µM) and binds hCA VA with a Ki of 0.69 µM [1]. While the commercial standard Orlistat is a stronger PL inhibitor (IC50 = 0.4 µM), it lacks the dual hCA VA targeting capability that lithospermic acid provides through its benzofuran carboxylate moiety interacting with the Zn2+ active site [1].

| Evidence Dimension | Dual inhibition of PL and hCA VA |

| Target Compound Data | Lithospermic Acid (PL IC50 = 5.4 µM; hCA VA Ki = 0.69 µM) |

| Comparator Or Baseline | Orlistat (PL IC50 = 0.4 µM; no hCA VA activity) |

| Quantified Difference | Lithospermic acid offers a dual-pathway inhibition profile absent in the standard single-target baseline. |

| Conditions | Spectrophotometric enzymatic assays and molecular dynamics simulations |

Researchers developing multi-target therapies for obesity should select lithospermic acid to simultaneously probe PL and hCA VA pathways.

Precursor for Salvianolic Acid A Synthesis

Due to its highly predictable degradation kinetics and minimal byproduct formation compared to salvianolic acid B, lithospermic acid is the optimal starting material for the controlled generation of salvianolic acid A in pharmaceutical synthesis and analytical standard preparation [1].

Antiviral Assay Development and Screening

Lithospermic acid's potent 3'-processing inhibition (IC50 = 0.83 µM) and lack of cytotoxicity in H9 cells make it an ideal reference standard for screening novel HIV-1 integrase inhibitors, offering significantly higher assay sensitivity than dimeric analogs like rosmarinic acid [2].

Hyperuricemia and Gout Modeling

Because it acts as a competitive inhibitor of xanthine oxidase (IC50 = 5.2 µg/mL), lithospermic acid is perfectly suited for in vitro and in vivo models of gouty arthritis, allowing researchers to isolate enzyme inhibition effects from general antioxidant activity [3].

Dual-Target Obesity Pharmacodynamics

Lithospermic acid is uniquely suited for lipid metabolism research requiring simultaneous modulation of pancreatic lipase and human carbonic anhydrase VA, providing a dual-action mechanism not achievable with single-target benchmarks like Orlistat [4].

Application Fit Matrix

References

- [1] Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLoS One, 2016.

- [2] Isolation of two highly potent and non-toxic inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase from Salvia miltiorrhiza. Antiviral Research, 2002.

- [3] Lithospermic acid as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats. Chemico-Biological Interactions, 2008.

- [4] Discover the Power of Lithospermic Acid as Human Carbonic Anhydrase VA and Pancreatic Lipase Inhibitor Through In Silico and In Vitro Studies. Arch Pharm, 2025.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Xiuli W, Wei G, Mao S. Pharmacokinetic investigation on interaction between hydrophilic lithospermic acid B and lipophilic tanshinone IIA in rats: an experi- mental study. J Tradit Chin Med. 2015 Apr;35(2):206-10. PubMed PMID: 25975054.

3: Chan KW, Ho WS. Anti-oxidative and hepatoprotective effects of lithospermic acid against carbon tetrachloride-induced liver oxidative damage in vitro and in vivo. Oncol Rep. 2015 Aug;34(2):673-80. doi: 10.3892/or.2015.4068. Epub 2015 Jun 16. PubMed PMID: 26081670.

4: Murata T, Oyama K, Fujiyama M, Oobayashi B, Umehara K, Miyase T, Yoshizaki F. Diastereomers of lithospermic acid and lithospermic acid B from Monarda fistulosa and Lithospermum erythrorhizon. Fitoterapia. 2013 Dec;91:51-59. doi: 10.1016/j.fitote.2013.08.009. Epub 2013 Aug 23. PubMed PMID: 23978578.

5: Li Y, Guo ZT, Gong XC, Qu HB. [Simultaneous determination of danshensu, hydroxysafflor yellow A, rosmarinic acid, lithospermic acid, salvianolic acid B in water extract of mixed salviae miltiorrhizae radix et rhizoma and carthami flos by HPLC]. Zhongguo Zhong Yao Za Zhi. 2013 Jun;38(11):1653-6. Chinese. PubMed PMID: 24010270.

6: Jin CJ, Yu SH, Wang XM, Woo SJ, Park HJ, Lee HC, Choi SH, Kim KM, Kim JH, Park KS, Jang HC, Lim S. The effect of lithospermic acid, an antioxidant, on development of diabetic retinopathy in spontaneously obese diabetic rats. PLoS One. 2014 Jun 6;9(6):e98232. doi: 10.1371/journal.pone.0098232. eCollection 2014. PubMed PMID: 24905410; PubMed Central PMCID: PMC4048190.

7: Varadaraju TG, Hwu JR. Synthesis of anti-HIV lithospermic acid by two diverse strategies. Org Biomol Chem. 2012 Jul 28;10(28):5456-65. doi: 10.1039/c2ob25575h. Epub 2012 Jun 6. PubMed PMID: 22669348.

8: Ozturk H, Terzi EH, Ozgen U, Duran A, Ozturk H. Lithospermic acid and ischemia/reperfusion injury of the rat small intestine prevention. Adv Clin Exp Med. 2012 Jul-Aug;21(4):433-9. PubMed PMID: 23240448.

9: Guo YX, Shi CZ, Zhang L, Lv L, Zhang YY. Extraction and isolation of lithospermic acid B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography. J Sep Sci. 2016 Sep;39(18):3624-30. doi: 10.1002/jssc.201600368. Epub 2016 Sep 6. PubMed PMID: 27484287.

10: Wang Y, Zhu J, Fu S, Zhu L, Zhang Y. [Study on chemical changes of salvianolic acid B and lithospermic acid aqueous under conditions of high temperature and high pressure]. Zhongguo Zhong Yao Za Zhi. 2011 Feb;36(4):434-8. Chinese. PubMed PMID: 21598535.

11: Pan J, Gong X, Qu H. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLoS One. 2016 Oct 24;11(10):e0164421. doi: 10.1371/journal.pone.0164421. eCollection 2016. PubMed PMID: 27776128; PubMed Central PMCID: PMC5077101.

12: Liu X, Chen R, Shang Y, Jiao B, Huang C. Lithospermic acid as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats. Chem Biol Interact. 2008 Nov 25;176(2-3):137-42. doi: 10.1016/j.cbi.2008.07.003. Epub 2008 Jul 23. PubMed PMID: 18694741.

13: Wang L, Zhang Q, Li X, Lu Y, Xue Z, Xuan L, Wang Y. Pharmacokinetics and metabolism of lithospermic acid by LC/MS/MS in rats. Int J Pharm. 2008 Feb 28;350(1-2):240-6. Epub 2007 Sep 6. PubMed PMID: 17936527.

14: Ghosh AK, Cheng X, Zhou B. Enantioselective total synthesis of (+)-lithospermic acid. Org Lett. 2012 Oct 5;14(19):5046-9. doi: 10.1021/ol302273r. Epub 2012 Sep 14. PubMed PMID: 22978790; PubMed Central PMCID: PMC3482163.

15: Fischer J, Savage GP, Coster MJ. A concise route to dihydrobenzo[b]furans: formal total synthesis of (+)-lithospermic acid. Org Lett. 2011 Jul 1;13(13):3376-9. doi: 10.1021/ol201130h. Epub 2011 Jun 7. PubMed PMID: 21648396.

16: Li X, Yu C, Sun W, Liu G, Jia J, Wang Y. Simultaneous determination of magnesium lithospermate B, rosmarinic acid, and lithospermic acid in beagle dog serum by liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2004;18(23):2878-82. PubMed PMID: 15517529.

17: Kim GD, Park YS, Jin YH, Park CS. Production and applications of rosmarinic acid and structurally related compounds. Appl Microbiol Biotechnol. 2015 Mar;99(5):2083-92. doi: 10.1007/s00253-015-6395-6. Epub 2015 Jan 27. Review. PubMed PMID: 25620368.

18: Thuong PT, Kang KW, Kim JK, Seo DB, Lee SJ, Kim SH, Oh WK. Lithospermic acid derivatives from Lithospermum erythrorhizon increased expression of serine palmitoyltransferase in human HaCaT cells. Bioorg Med Chem Lett. 2009 Mar 15;19(6):1815-7. doi: 10.1016/j.bmcl.2009.01.052. Epub 2009 Jan 22. PubMed PMID: 19217780.

19: Watzke A, O'Malley SJ, Bergman RG, Ellman JA. Reassignment of the configuration of salvianolic acid B and establishment of its identity with lithospermic acid B. J Nat Prod. 2006 Aug;69(8):1231-3. PubMed PMID: 16933885.

20: Nagai M, Noguchi M, Iizuka T, Otani K, Kamata K. Vasodilator effects of des(alpha-carboxy-3,4-dihydroxyphenethyl)lithospermic acid (8-epiblechnic acid), a derivative of lithospermic acids in salviae miltiorrhizae radix. Biol Pharm Bull. 1996 Feb;19(2):228-32. PubMed PMID: 8850312.

Explore Compound Types